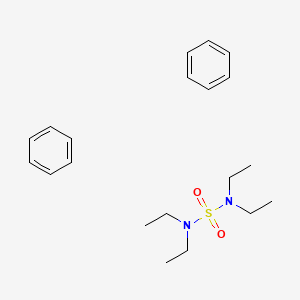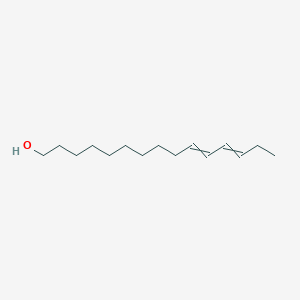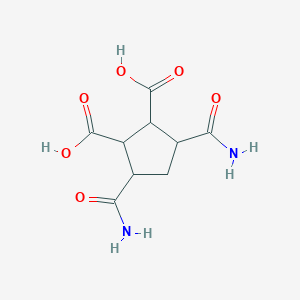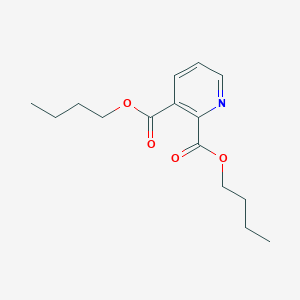
benzene;N-(diethylsulfamoyl)-N-ethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene;N-(diethylsulfamoyl)-N-ethylethanamine is an organic compound that features a benzene ring substituted with a diethylsulfamoyl group and an ethylethanamine group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene;N-(diethylsulfamoyl)-N-ethylethanamine typically involves the reaction of benzene with diethylsulfamoyl chloride and ethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Benzene;N-(diethylsulfamoyl)-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. These reactions typically require catalysts like sulfuric acid or iron(III) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Concentrated sulfuric acid (H2SO4), iron(III) chloride (FeCl3)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Nitrobenzene, benzenesulfonic acid, aryl halides
科学的研究の応用
Benzene;N-(diethylsulfamoyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzene;N-(diethylsulfamoyl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Toluene: A benzene derivative with a methyl group.
Aniline: A benzene derivative with an amino group.
Phenol: A benzene derivative with a hydroxyl group.
Uniqueness
Benzene;N-(diethylsulfamoyl)-N-ethylethanamine is unique due to the presence of both diethylsulfamoyl and ethylethanamine groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler benzene derivatives.
特性
CAS番号 |
63409-54-1 |
|---|---|
分子式 |
C20H32N2O2S |
分子量 |
364.5 g/mol |
IUPAC名 |
benzene;N-(diethylsulfamoyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2O2S.2C6H6/c1-5-9(6-2)13(11,12)10(7-3)8-4;2*1-2-4-6-5-3-1/h5-8H2,1-4H3;2*1-6H |
InChIキー |
ADGDTGUSTOSWDG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)N(CC)CC.C1=CC=CC=C1.C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)

![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)


![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)




